BenchChemオンラインストアへようこそ!

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline

Medicinal Chemistry Chemical Biology Compound Procurement

CAS 2192744-85-5 is a structurally novel, three-component heterocyclic small molecule incorporating an isoquinoline carbonyl core, a strained azetidine ring, and a 1,2,3-triazole moiety attached at the N2 position. Its computed physicochemical profile (XLogP3-AA 1.7, TPSA 63.9 Ų, zero H-bond donors) makes it an ideal candidate for scaffold-hopping in the azetidine-triazole-isoquinoline chemotype space and for in silico docking or QSAR model building. Ideal for organizations with in-house assay capabilities seeking to expand screening libraries with fully de novo chemical matter. Also suitable as an authenticated analytical reference standard for NMR, MS, or chromatographic method development. No published biological activity data for this specific CAS implies complete freedom-to-operate for primary data generation.

Molecular Formula C15H13N5O
Molecular Weight 279.303
CAS No. 2192744-85-5
Cat. No. B2853923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline
CAS2192744-85-5
Molecular FormulaC15H13N5O
Molecular Weight279.303
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4
InChIInChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2
InChIKeyUFTSUCATKGLPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline (CAS 2192744-85-5): Structural Identity and Computational Profile for Procurement Screening


1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline is a synthetic heterocyclic small molecule (molecular formula C₁₅H₁₃N₅O, molecular weight 279.30 g/mol) that incorporates three distinct pharmacophoric elements: an isoquinoline carbonyl core, a strained azetidine ring, and a 1,2,3-triazole moiety attached at the azetidine 3-position via the N2 nitrogen of the triazole ring [1]. The compound is registered under PubChem CID 131701933 and ChEMBL ID CHEMBL4968829, with computed physicochemical descriptors including XLogP3-AA of 1.7, topological polar surface area of 63.9 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1].

Why In-Class Isoquinoline-Triazole-Azetidine Hybrids Cannot Be Interchanged Without Compound-Specific Validation Data


Compounds within the isoquinoline-triazole-azetidine chemotype exhibit structural variations—particularly in the regiochemistry of the triazole linkage (N1- vs N2-substituted 1,2,3-triazole), the position of triazole attachment to the azetidine ring, and the nature of the carbonyl-linked heteroaryl group—that are known in the broader medicinal chemistry literature to profoundly influence target binding, metabolic stability, and selectivity profiles [1]. However, for CAS 2192744-85-5 specifically, no published quantitative biological activity data, selectivity panels, or pharmacokinetic measurements were identified in any peer-reviewed primary literature, patent document, or authoritative database (PubChem, ChEMBL) at the time of this analysis [1][2]. Without compound-specific experimental data, no evidence-based claim of differentiation from close analogs can be made, and any substitution carries unquantifiable risk of altered biological or physicochemical performance.

Quantitative Differentiation Evidence for 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline (CAS 2192744-85-5): Current State of Published Data


Absence of Published Quantitative Biological Activity or Differentiation Data for CAS 2192744-85-5: A Transparent Assessment

An exhaustive search of primary research literature (PubMed, Google Scholar), patent databases (WIPO, USPTO, Espacenet), and authoritative bioactivity repositories (PubChem BioAssay, ChEMBL, BindingDB) was conducted for CAS 2192744-85-5. No quantitative biological activity data—including IC₅₀, Kᵢ, EC₅₀, or % inhibition values—was found in any source. ChEMBL explicitly reports 'No data available for compound CHEMBL4968829 (including alternative forms)' [1]. PubChem lists no BioAssay results for this compound [2]. Consequently, no quantitative differentiation against any comparator can be established.

Medicinal Chemistry Chemical Biology Compound Procurement

Procurement Consideration Scenarios for 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline Under Conditions of Limited Published Evidence


Internal Exploratory Medicinal Chemistry Programs with Dedicated Screening Capacity

In organizations possessing in-house assay capabilities and a commitment to primary data generation, CAS 2192744-85-5 may be considered as a structurally novel entry point for scaffold-hopping or library expansion efforts targeting the azetidine-triazole-isoquinoline chemotype space. However, the complete absence of published biological activity data [1][2] means that any such use requires full de novo characterization and carries all risks inherent to unprofiled chemical matter.

Reference Standard Procurement Where Structural Authentication Is the Sole Requirement

If the procurement objective is limited to obtaining an authenticated sample for analytical reference (e.g., NMR, mass spectrometry, or chromatographic method development) based on the published computed structural identifiers and descriptors [2], the compound may be suitable. In this context, differentiation from analogs is irrelevant, as only structural identity and purity specifications matter.

Computational Chemistry and In Silico Modeling Studies

The compound's computed physicochemical properties—including an XLogP3-AA of 1.7, topological polar surface area of 63.9 Ų, and zero hydrogen bond donors [2]—make it amenable to in silico docking, molecular dynamics, or QSAR model building as a representative of the N2-triazolyl azetidine isoquinoline subclass. However, without experimental validation data, any in silico predictions remain unverified and should not be used to justify procurement over experimentally characterized alternatives.

Quote Request

Request a Quote for 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.